Asoprisnil

Übersicht

Beschreibung

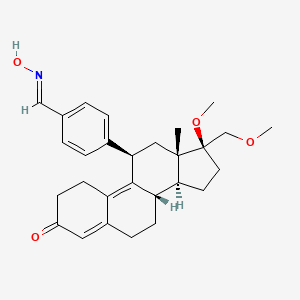

Molecular Structure Analysis

Asoprisnil has been studied using molecular dynamics (MD) simulations to investigate the conformational transition between inactive and active forms of progesterone receptor (PR) bound to a partial agonist . The study found that both active and inactive PR states represent energy minima separated by a barrier that can be traversed .

Chemical Reactions Analysis

This compound has been shown to down-regulate collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer .

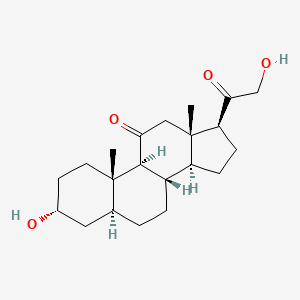

Physical And Chemical Properties Analysis

This compound has a molecular formula of C28H35NO4 and a molecular weight of 449.58 . It is a solid substance . The compound belongs to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a C=O group attached to the steroid skeleton .

Wissenschaftliche Forschungsanwendungen

Behandlung von Uterusmyomen

Asoprisnil, ein selektiver Progesteronrezeptormodulator (SPRM), hat sich als Hemmstoff des Wachstums und Induktor der Apoptose in kultivierten menschlichen Uterusmyomzellen erwiesen . Es reduziert das Uterusmyomvolumen dosisabhängig in Gegenwart von Östrogenkonzentrationen in der Follikelphase . Dies deutet darauf hin, dass this compound die Uterusmyome direkt angreift .

Selektive Wirkungen auf Myometriumzellen

Interessanterweise hat this compound keine vergleichbaren Wirkungen auf normale Myometriumzellen . Dies deutet auf eine zellspezifische Wirkung hin, die bei der Behandlung von Erkrankungen wie Uterusmyomen vorteilhaft sein könnte, ohne normale Zellen zu beeinträchtigen .

Hemmung der Melanogenese

This compound hemmt die Melanogenese, den Prozess der Melaninproduktion . Es unterdrückt den extrazellulären Melanin-Spiegel signifikant, was darauf hindeutet, dass es potenziell in der Behandlung von Hyperpigmentierungserkrankungen eingesetzt werden könnte .

Auswirkungen auf die Tyrosinase-Aktivität

Während this compound die Melanogenese hemmt, hat es keinen direkten Einfluss auf die Aktivität des Tyrosinase-Enzyms . Dies deutet darauf hin, dass es die Melanogenese durch andere Mechanismen als die direkten Auswirkungen auf die Aktivität des Tyrosinase-Enzyms hemmt .

Hemmung des Melanosomexports

This compound hemmt den Melanosomexport in B16F10-Zellen und HEMn-DP-Melanocyten . Dies bestätigt seine potenzielle Verwendung bei der Behandlung von Hyperpigmentierungserkrankungen .

Behandlung von starken Menstruationsblutungen (HMB) im Zusammenhang mit Uterusmyomen

Die Behandlung mit this compound hat sich als hochwirksam erwiesen, um Blutungen zu kontrollieren, Anämie zu verbessern, das Fibroid- und Uterusvolumen zu reduzieren und die Lebensqualität bei Frauen mit HMB im Zusammenhang mit Uterusmyomen zu verbessern .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Asoprisnil is a selective progesterone receptor modulator . Its primary target is the progesterone receptor (PR), which plays a crucial role in various progesterone target tissues .

Mode of Action

This compound exhibits mixed partial agonist/antagonist effects on the progesterone receptor . It interacts with both coactivators and corepressors via the ligand binding domain (LBD) of PR . This interaction results in differential recruitment of these factors compared to other compounds, leading to its unique biological effects .

Biochemical Pathways

This compound activates the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptotic pathway in cultured uterine leiomyoma cells . It increases the contents of TRAIL, Death Receptor (DR)4, and DR5 in a dose-dependent manner, leading to the cleavage of caspase-8, -7, and -3 . It also down-regulates X-linked chromosome-linked inhibitor of apoptosis protein levels .

Pharmacokinetics

It is known to be extensively metabolized in animal (mouse, rat, dog, guinea pig, and monkey) and human liver microsomes .

Result of Action

This compound inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells . It decreases the number of viable cells, the proliferating cell nuclear antigen (PCNA)-positive rate, and PCNA protein expression . It also increases the terminal deoxynucleotidyl transferase-mediated 2′-deoxyuridine 5′-triphosphate nick end labeling (TUNEL)-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression, and decreases Bcl-2 protein expression .

Action Environment

The action of this compound is influenced by the presence of follicular phase estrogen concentrations . In the presence of these concentrations, this compound reduces uterine leiomyoma volume in a dose-dependent manner .

Eigenschaften

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMNAFGEUJBOCE-MEQIQULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904033 | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199396-76-4 | |

| Record name | Asoprisnil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asoprisnil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asoprisnil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOPRISNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

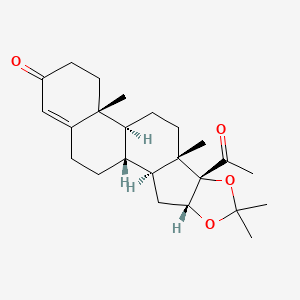

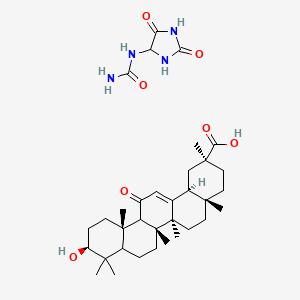

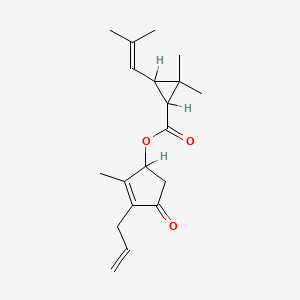

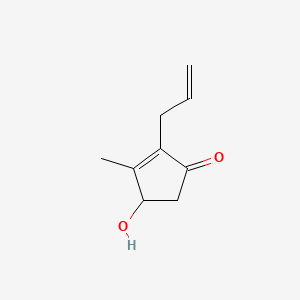

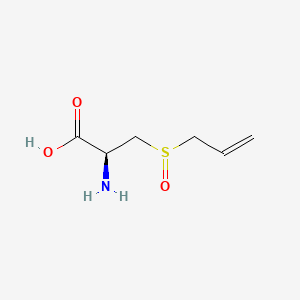

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

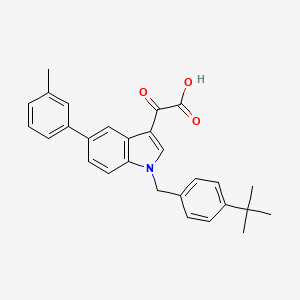

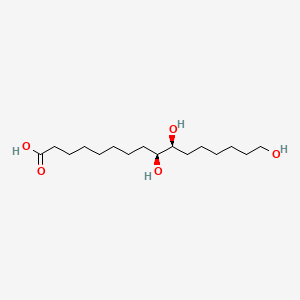

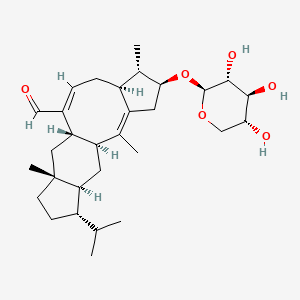

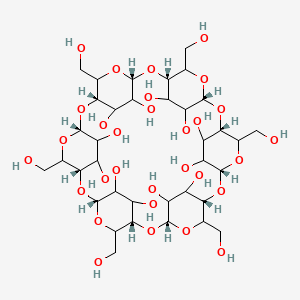

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.